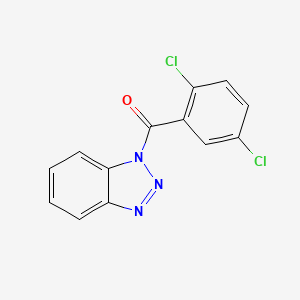

1-(2,5-dichlorobenzoyl)-1H-1,2,3-benzotriazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzotriazole derivatives involves various methodologies, including intramolecular cyclization reactions catalyzed by copper(I) and other synthetic routes involving heterocyclic compounds like triazoles, thiadiazoles, and oxadiazoles. For instance, Liu et al. (2010) described a regiospecific synthesis of 1-Aryl-1H-benzotriazole derivatives via intramolecular cyclization using CuI as the catalyst, which offers a functional group-tolerant approach with up to 97% yield (Liu et al., 2010). Similarly, El‐Khawass and Habib (1989) synthesized a series of benzotriazole derivatives through cyclization and alkylation processes, highlighting the versatility of benzotriazole chemistry (El‐Khawass & Habib, 1989).

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives, including those substituted with chlorophenyl and methyl groups, reveals insights into bond angles and conformation. Peeters et al. (1993) studied the structure and absolute configuration of a benzotriazole derivative, noting variations in bond angles and molecular conformation between different salts (Peeters et al., 1993).

Chemical Reactions and Properties

Benzotriazoles undergo a variety of chemical reactions, including deproto-metallation, cyclization, and oxidation. Nagaradja et al. (2014) explored the deproto-metallation of 1-Aryl-1H-benzotriazoles using a mixed lithium-zinc base, revealing insights into functionalization and the impact of substituents on reaction outcomes (Nagaradja et al., 2014).

Physical Properties Analysis

While specific studies on the physical properties of "1-(2,5-dichlorobenzoyl)-1H-1,2,3-benzotriazole" were not identified, research on similar benzotriazole derivatives provides a basis for understanding how structural variations can influence properties such as solubility, density, and crystallinity.

Chemical Properties Analysis

The chemical properties of benzotriazole derivatives, including their reactivity and stability, are influenced by their molecular structure and substituents. For example, Rees and Storr (1968) discussed the oxidation potential of 1-chlorobenzotriazole, a related compound, highlighting its utility as an oxidant in various chemical transformations (Rees & Storr, 1968).

作用機序

将来の方向性

特性

IUPAC Name |

benzotriazol-1-yl-(2,5-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N3O/c14-8-5-6-10(15)9(7-8)13(19)18-12-4-2-1-3-11(12)16-17-18/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJRBMUXXRLJLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,7-trimethyl-2-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-indole](/img/structure/B5625509.png)

![N-methyl-N-(3-methylbutyl)-3-{[(3-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5625515.png)

![4-benzyl-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B5625523.png)

![4-{[3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}-1,4-oxazepane](/img/structure/B5625525.png)

![8-ethyl-3,3-dimethyl-6-{[2-(4-morpholinyl)ethyl]amino}-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5625539.png)

![methyl 3-{[4-(acetylamino)phenyl]sulfonyl}acrylate](/img/structure/B5625548.png)

![2-{1-(2-methylphenyl)-5-[2-(methylthio)ethyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5625563.png)

![N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-4-fluoro-benzamide](/img/structure/B5625566.png)

![3-cyclopropyl-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(4-methylbenzyl)-1H-1,2,4-triazole](/img/structure/B5625578.png)

![N,2-dimethyl-N-{3-[(4-methylphenyl)thio]propyl}-5-(methylsulfonyl)pyrimidin-4-amine](/img/structure/B5625585.png)

![4-[(3R*,4S*)-3-amino-4-propylpyrrolidin-1-yl]-1-(4-fluorophenyl)-4-oxobutan-1-one](/img/structure/B5625589.png)

![2-(3-phenylpropyl)-8-D-threonyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5625603.png)

![3-({1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5625609.png)